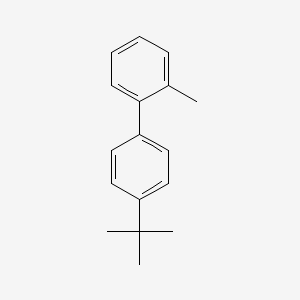

2-Methyl-4'-tert-butylbiphenyl

Description

BenchChem offers high-quality 2-Methyl-4'-tert-butylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4'-tert-butylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

247940-08-5 |

|---|---|

Molecular Formula |

C17H20 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

1-tert-butyl-4-(2-methylphenyl)benzene |

InChI |

InChI=1S/C17H20/c1-13-7-5-6-8-16(13)14-9-11-15(12-10-14)17(2,3)4/h5-12H,1-4H3 |

InChI Key |

RWAGEVSYASTPFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

2-Methyl-4'-tert-butylbiphenyl (CAS 247940-08-5): A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Executive Summary & Chemical Identity

2-Methyl-4'-tert-butylbiphenyl (IUPAC: 4'-(tert-butyl)-2-methyl-1,1'-biphenyl) is a highly specialized biaryl building block designated by the CAS Registry Number 247940-08-5 [1][2][3]. With the molecular formula C17H20 , this compound serves as a critical intermediate in the synthesis of advanced transition-metal ligands (such as Buchwald-type biaryl phosphines) and high-performance organic light-emitting diode (OLED) materials[4][5].

Table 1: Physicochemical Profiling

| Property | Value |

| IUPAC Name | 4'-(tert-butyl)-2-methyl-1,1'-biphenyl |

| CAS Registry Number | 247940-08-5 |

| Molecular Formula | C17H20 |

| Molecular Weight | 224.35 g/mol |

| Precursor Halide | 1-Bromo-4-tert-butylbenzene (CAS 3972-65-4) |

| Precursor Boronic Acid | 2-Methylphenylboronic acid (CAS 16419-60-6) |

Structural Causality: The Role of Steric Bulk

As a Senior Application Scientist, it is vital to look beyond the basic structure and understand why this specific substitution pattern is valuable in materials science and drug development:

-

The Ortho-Methyl Effect (Steric Hindrance): The methyl group at the 2-position acts as a steric wedge against the adjacent phenyl ring. This forces a significant increase in the biaryl dihedral angle, breaking planar conjugation. In OLED host materials, this non-planar geometry prevents unwanted π−π stacking and excimer formation, thereby preserving luminescence efficiency[4][5].

-

The Para-tert-butyl Effect (Lipophilicity & Shielding): The bulky tert-butyl group at the 4'-position serves a dual purpose. First, it acts as a highly lipophilic moiety that drastically enhances the solubility of the core in organic solvents. Second, it provides a steric shield that blocks the reactive para position, directing any subsequent electrophilic aromatic substitutions (e.g., bromination or nitration) exclusively to the desired available positions on the biaryl core.

Synthesis Methodology: The Suzuki-Miyaura Pathway

The most efficient, scalable, and atom-economical route to synthesize 2-Methyl-4'-tert-butylbiphenyl is via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-bromo-4-tert-butylbenzene [6] and 2-methylphenylboronic acid [6].

Table 2: Reaction Optimization Data

Literature precedents demonstrate that this coupling can be driven to near-quantitative yields using optimized biphasic conditions[6][7].

| Catalyst / Ligand System | Base | Solvent System | Conditions | Yield (%) |

| Pd-incarcerated copolymer / P(o-OMePh)3 | K3PO4 | Toluene / H2O | Heating, 2h | 100 |

| PdCl2 / C25H29N3 | K2CO3 | DMF / H2O | 90 °C, 2h | 99 |

Self-Validating Experimental Protocol

To ensure high E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system where each step includes a mechanistic rationale.

Step 1: Preparation & Degassing

-

Action: In a Schlenk flask, combine 1-bromo-4-tert-butylbenzene (1.0 equiv), 2-methylphenylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv) in a 4:1 Toluene/H2O solvent mixture. Purge the system with Argon for 15 minutes.

-

Causality: The biphasic solvent system is critical; toluene solubilizes the organic precursors, while water dissolves the boronic acid salts and base, facilitating transmetalation at the phase boundary. Degassing prevents the premature oxidation of the active Pd(0) species to inactive Pd(II) oxides.

Step 2: Catalytic Activation

-

Action: Add Pd(OAc)2 (0.02 equiv) and a bulky, electron-rich phosphine ligand such as SPhos or Tris(o-methoxyphenyl)phosphine (0.04 equiv) under a positive Argon stream.

-

Causality: The electron-rich ligand accelerates the oxidative addition of the stable aryl bromide, while its steric bulk forces the final reductive elimination step, releasing the biaryl product and regenerating the catalyst.

Step 3: Reaction Execution

-

Action: Heat the reaction mixture to 90–100 °C for 2 hours with vigorous stirring[6][7].

-

Validation: Monitor via TLC (Hexanes). The disappearance of the UV-active aryl bromide spot indicates completion.

Step 4: Workup & Purification

-

Action: Cool to room temperature, separate the organic layer, extract the aqueous layer with ethyl acetate, wash combined organics with brine, dry over MgSO4, and concentrate in vacuo. Purify via silica gel flash chromatography (100% Hexanes).

Step 5: Analytical Validation

-

Action: Confirm product identity via GC-MS (expected m/z ~ 224.16) and 1H NMR (look for the distinct 9H singlet at ~1.3 ppm for the tert-butyl group and the 3H singlet at ~2.2 ppm for the ortho-methyl group).

Catalytic cycle of Suzuki-Miyaura coupling for 2-Methyl-4'-tert-butylbiphenyl synthesis.

Downstream Applications in Materials Science

The 2-Methyl-4'-tert-butylbiphenyl core is frequently utilized as a backbone for complex ligand design. By subjecting this core to directed lithiation or bromination at the remaining ortho positions, chemists can attach dialkylphosphine groups (e.g., -P(tBu)2 or -PCy2). These resulting ligands are highly effective in catalyzing difficult C-N, C-O, and C-C bond formations under mild conditions, which is a cornerstone of modern pharmaceutical API synthesis[4][5].

Structural causality and application workflow of the 2-Methyl-4'-tert-butylbiphenyl core.

References

-

LookChem - Cas 3972-65-4, 1-Bromo-4-tert-butylbenzene Source: lookchem.com URL: [Link]

-

Chemsrc - 247940-08-5 CAS Number Query Source: chemsrc.com URL:[Link]

- Source: patents.google.

-

ChemBuyersGuide - Key Organics Limited (Page 138) Source: chembuyersguide.com URL: [Link]

Sources

- 1. 1506526-75-5|4'-(tert-Butyl)-2',6'-dimethyl-[1,1'-biphenyl]-4-amine|BLD Pharm [bldpharm.com]

- 2. 247940-08-5|4'-(tert-Butyl)-2-methyl-1,1'-biphenyl| Ambeed [ambeed.com]

- 3. 247940-08-5_CAS号:247940-08-5_CAS No.:247940-08-5 - 化源网 [chemsrc.com]

- 4. WO2002011883A1 - CATALYST FOR AROMATIC C-O, C-N, and C-C BOND FORMATION - Google Patents [patents.google.com]

- 5. WO2002011883A1 - CATALYST FOR AROMATIC C-O, C-N, and C-C BOND FORMATION - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

- 7. lookchem.com [lookchem.com]

Structural Dynamics and Physical Properties of 2-Methyl-4'-tert-butylbiphenyl: A Technical Guide

As drug development and advanced materials science increasingly rely on sterically tuned lipophilic scaffolds, understanding the physical properties and synthetic behavior of asymmetric biphenyls is paramount. 2-Methyl-4'-tert-butylbiphenyl (CAS: 247940-08-5) serves as a prime example of how specific regiochemical substitutions—namely an ortho-methyl group and a para-tert-butyl group—fundamentally alter the physical state, solubility, and reactivity of the biphenyl core.

This whitepaper provides an in-depth analysis of the physical properties of 2-Methyl-4'-tert-butylbiphenyl, the causality behind these traits, and the validated methodologies required for its synthesis and isolation.

Structural Causality and Physical Properties

The physical properties of 2-Methyl-4'-tert-butylbiphenyl are directly dictated by its structural asymmetry and steric encumbrance. Unsubstituted biphenyl is a highly crystalline solid (melting point ~69 °C) because its rings can adopt a nearly planar conformation in the solid state, allowing for efficient π−π stacking and crystal lattice packing.

However, the introduction of the 2-methyl group (ortho position) introduces significant steric clash with the ortho-hydrogens of the adjacent phenyl ring. This forces the molecule into a twisted conformation, increasing the dihedral angle between the two aromatic rings. This lack of planarity disrupts crystal packing symmetry, which is why this compound typically presents as a viscous oil or a low-melting solid at room temperature.

Furthermore, the 4'-tert-butyl group acts as a massive hydrophobic anchor. It significantly increases the molecule's lipophilicity (LogP) and eliminates any potential for hydrogen bonding, rendering the molecule strictly soluble in non-polar to slightly polar organic solvents.

Quantitative Physical Data

The following table summarizes the core physical and chemical properties of 2-Methyl-4'-tert-butylbiphenyl .

| Property | Value | Causality / Structural Driver |

| IUPAC Name | 4'-tert-butyl-2-methyl-1,1'-biphenyl | Standard nomenclature |

| CAS Registry Number | 247940-08-5 | Unique chemical identifier |

| Molecular Formula | C17H20 | - |

| Molecular Weight | 224.34 g/mol | Calculated from atomic mass |

| Physical State (at 25 °C) | Viscous oil / Low-melting solid | Disrupted crystal lattice packing due to ortho-methyl steric clash |

| Aqueous Solubility | Insoluble | Complete lack of heteroatoms or hydrogen-bond donors/acceptors |

| Organic Solubility | Soluble in Hexanes, DCM, Toluene | High lipophilicity driven by the bulky tert-butyl moiety |

| LogP (Predicted) | > 5.0 | Hydrophobic hydrocarbon core |

Synthetic Methodology: Overcoming Steric Barriers

Because of the steric hindrance surrounding the ortho-position, synthesizing 2-Methyl-4'-tert-butylbiphenyl requires a robust catalytic system. The industry standard is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling 1.

To overcome the activation energy barrier during the transmetalation step of the sterically hindered 2-methylphenylboronic acid, electron-rich and sterically demanding phosphine ligands (such as ferrocenyl dialkylphosphines) are often employed to stabilize the active Pd(0) species and accelerate reductive elimination 2.

Fig 1: Suzuki-Miyaura catalytic cycle for 2-Methyl-4'-tert-butylbiphenyl synthesis.

Step-by-Step Synthesis Protocol

Objective: Synthesize and isolate high-purity 2-Methyl-4'-tert-butylbiphenyl.

-

Reagent Preparation: In an oven-dried Schlenk flask under a strict inert atmosphere (Argon), combine 1-bromo-4-tert-butylbenzene (1.0 equiv) and 2-methylphenylboronic acid (1.2 equiv). Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

-

Catalyst & Base Addition: Add the palladium catalyst (e.g., PdCl2 or polymer-bound Pd, 0.02 equiv) and a base (e.g., K2CO3 or K3PO4, 2.0 equiv). Causality: The base is mandatory to convert the boronic acid into a highly reactive, electron-rich boronate complex, which is required to drive the transmetalation step against the steric bulk of the ortho-methyl group.

-

Solvent Introduction: Inject a degassed solvent mixture (e.g., Toluene/H2O or DMF/H2O). Causality: Degassing prevents the oxidative degradation of the Pd(0) active species by atmospheric oxygen.

-

Thermal Activation: Heat the reaction to 90–100 °C for 2–4 hours. Monitor via TLC (using 100% hexanes as the mobile phase).

-

Quench & Extraction: Cool to room temperature and quench with deionized water. Extract the aqueous layer with ethyl acetate (3x). Causality: The highly lipophilic product partitions entirely into the organic phase, leaving inorganic salts and boronic acid byproducts in the aqueous phase.

Analytical Validation and Workup

Because 2-Methyl-4'-tert-butylbiphenyl lacks UV-active chromophores beyond the basic aromatic rings (and its π -conjugation is disrupted), standard UV-Vis detection during HPLC can be less sensitive than highly conjugated systems. Therefore, validation relies heavily on Mass Spectrometry and Nuclear Magnetic Resonance (NMR).

Fig 2: Experimental workflow for the isolation and validation of the biphenyl product.

Validation Steps:

-

Chromatographic Purification: The crude organic extract is concentrated and loaded onto a silica gel column. Because the target molecule is a pure hydrocarbon with high lipophilicity, it elutes rapidly with 100% hexanes, leaving polar impurities behind.

-

GC/MS Analysis: The purified fraction is subjected to Gas Chromatography-Mass Spectrometry. The expected molecular ion peak ( M+ ) is observed at m/z 224, confirming the molecular weight.

-

NMR Elucidation: 1 H NMR will show a distinct singlet for the tert-butyl protons (~1.3 ppm, 9H) and a singlet for the ortho-methyl protons (~2.2 ppm, 3H), alongside the complex multiplet of the 8 aromatic protons.

Applications in Drug Development & Materials

The unique physical properties of 2-Methyl-4'-tert-butylbiphenyl make it a highly valuable scaffold:

-

Lipophilic Spacers in Medicinal Chemistry: The twisted biphenyl core provides a rigid, 3D vector for orienting pharmacophores, while the tert-butyl group dramatically increases the LogP, enhancing cell membrane permeability for target drugs.

-

Ligand Design: Substituted biphenyls are the foundational building blocks for Buchwald-type phosphine ligands (e.g., JohnPhos, SPhos). The steric bulk of the tert-butyl and methyl groups provides the exact spatial shielding required to stabilize reactive metal centers in subsequent catalytic applications.

References

- LookChem. "1-Bromo-4-tert-butylbenzene (CAS 3972-65-4)".

- SciSpace. "Air‐Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium‐Catalyzed C—C, C—N, and C—O Bond‐Forming".

- ChemBuyersGuide. "Key Organics Limited (Page 138) - 4'-tert-butyl-2-methyl-1,1'-biphenyl".

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-4'-tert-butylbiphenyl

Introduction

In the landscape of modern drug discovery and materials science, the biphenyl scaffold remains a cornerstone of molecular design. Its rigid, yet conformationally flexible nature allows it to serve as a privileged structure in a vast array of applications. The precise characterization of substituted biphenyls is therefore not merely an academic exercise, but a critical step in ensuring the efficacy, safety, and novelty of new chemical entities. This guide provides a comprehensive, methodology-focused walkthrough for the unambiguous structure elucidation of 2-Methyl-4'-tert-butylbiphenyl, a representative asymmetrically substituted biphenyl.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of techniques to explore the strategic integration of modern analytical methods. We will detail the causality behind experimental choices, demonstrating how a multi-technique approach provides a self-validating system for structural confirmation, from initial synthesis to final, unequivocal proof.

Context: Synthesis via Suzuki-Miyaura Coupling

The journey to structure elucidation begins with the molecule's creation. A highly efficient and common method for synthesizing asymmetrically substituted biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction forms a C-C bond between an aryl boronic acid (or ester) and an aryl halide. For our target molecule, a logical approach involves coupling 1-bromo-4-tert-butylbenzene with 2-methylphenylboronic acid.

Understanding the synthesis is crucial as it allows us to predict the primary product and anticipate potential side products or isomers, which must be ruled out during the characterization process. The primary challenge in this specific synthesis is ensuring regioselectivity and preventing homo-coupling of the starting materials.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-tert-butylbenzene (1.0 mmol), 2-methylphenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

-

Add a suitable base, for instance, an aqueous solution of 2M K₂CO₃ (2.0 mmol).

-

Add a degassed solvent system, typically a mixture like toluene/ethanol/water.

-

Heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the pure 2-Methyl-4'-tert-butylbiphenyl.

Initial Verification: Mass Spectrometry

Mass Spectrometry (MS) is the first line of analytical inquiry, providing the molecular weight of the purified compound and, with high-resolution instruments, its elemental formula.

Causality: For a newly synthesized compound, the primary goal is to confirm that the reaction yielded a product of the expected molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this molecule due to its volatility and thermal stability.

Expected Results for C₁₇H₂₀

-

Molecular Formula: C₁₇H₂₀

-

Molecular Weight (Nominal): 224 g/mol

-

Molecular Ion (M⁺•): A prominent peak should be observed at m/z = 224.

-

High-Resolution MS (HRMS): The calculated exact mass is 224.1565. An experimentally determined mass within a few ppm of this value confirms the elemental composition.

-

Key Fragmentation Pattern: The tert-butyl group is prone to fragmentation. A significant peak at m/z = 209 ([M-15]⁺) is expected, corresponding to the loss of a methyl radical (•CH₃). This is a hallmark of the tert-butyl moiety and provides initial structural evidence.[4]

| Ion | Calculated m/z | Expected Abundance | Interpretation |

| [C₁₇H₂₀]⁺• | 224.1565 | High | Molecular Ion |

| [C₁₆H₁₇]⁺ | 209.1325 | High | Loss of •CH₃ from tert-butyl group |

| [C₁₃H₁₁]⁺ | 167.0855 | Moderate | Further fragmentation of biphenyl core |

Functional Group Analysis: Infrared Spectroscopy

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and non-destructive method for identifying functional groups.

Causality: While our target molecule lacks highly polar functional groups, IR spectroscopy serves to confirm the presence of aromatic and aliphatic C-H bonds and the absence of unexpected functionalities (like C=O or O-H) that would indicate side reactions or impurities.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3100-3000 | C-H Stretch | Aromatic C-H bonds |

| 2960-2850 | C-H Stretch | Aliphatic C-H bonds (methyl & tert-butyl)[5][6] |

| ~1600, ~1480 | C=C Stretch | Aromatic ring skeletal vibrations |

| ~1365 | C-H Bend | Characteristic of tert-butyl group |

| 850-800 | C-H Bend | Out-of-plane bending for para-disubstituted ring |

The Core of Elucidation: 1D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[7][8] It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality: ¹H NMR allows us to "see" every chemically distinct proton in the molecule. The chemical shift (δ), integration (area under the peak), and multiplicity (splitting pattern) for each signal provide a detailed fingerprint. For 2-Methyl-4'-tert-butylbiphenyl, we expect to resolve signals for the two different alkyl substituents and the two distinct aromatic rings.

| Predicted δ (ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~7.5-7.4 | 2H | d (J ≈ 8 Hz) | H-2', H-6' | Protons ortho to the other ring on the tert-butyl substituted ring, appearing as a doublet due to coupling with H-3'/5'. |

| ~7.35-7.20 | 6H | m | H-3, H-4, H-5, H-6, H-3', H-5' | Overlapping multiplet containing the four protons of the methyl-substituted ring and the two protons meta to the other ring on the tert-butyl substituted ring. |

| ~2.25 | 3H | s | CH₃ | Methyl group protons are deshielded by the aromatic ring but have no adjacent protons, resulting in a singlet. |

| ~1.35 | 9H | s | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group are shielded and have no adjacent protons, appearing as a sharp singlet.[9] |

¹³C NMR Spectroscopy: The Carbon Skeleton

Causality: ¹³C NMR reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Due to the asymmetry of the molecule, all 17 carbon atoms are expected to be chemically distinct and should produce 17 unique signals.

| Predicted δ (ppm) | Assignment | Rationale |

| ~150 | C-4' | Quaternary carbon attached to the electron-donating tert-butyl group, shifted downfield. |

| ~141 | C-1 | Quaternary carbon of the methyl-substituted ring bonded to the other ring. |

| ~138 | C-1' | Quaternary carbon of the tert-butyl substituted ring bonded to the other ring. |

| ~135 | C-2 | Quaternary carbon attached to the methyl group. |

| 130-125 | Aromatic CH | Region for the eight protonated aromatic carbons. |

| ~34.5 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~31.5 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~20.5 | C H₃ | Carbon of the methyl group attached to the aromatic ring. |

Confirming Connectivity: 2D NMR Spectroscopy

While 1D NMR provides a wealth of information, complex molecules often have overlapping signals in the aromatic region. Two-dimensional (2D) NMR experiments are essential for resolving these ambiguities and definitively establishing atomic connectivity.[10][11]

Workflow for 2D NMR Analysis

Caption: Workflow for integrated 2D NMR analysis.

COSY (Correlation Spectroscopy)

Causality: COSY identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[12] This allows us to trace the connectivity of protons within a spin system.

-

Expected Correlations: We would expect to see cross-peaks connecting the coupled protons within each of the two aromatic rings. For the 4'-tert-butylphenyl ring, a cross-peak between the doublets at ~7.5 ppm and the multiplet containing the H-3'/5' protons would be seen. For the 2-methylphenyl ring, a network of correlations between H-3, H-4, H-5, and H-6 would be visible, helping to deconstruct that complex multiplet.

HSQC (Heteronuclear Single Quantum Coherence)

Causality: HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.[10][12] This is an exceptionally powerful experiment for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum.

-

Expected Correlations: A cross-peak will appear for every C-H bond. For example, the ¹H singlet at ~1.35 ppm will correlate to the ¹³C signal at ~31.5 ppm, unambiguously assigning it as the tert-butyl methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

Causality: HMBC is the definitive experiment for piecing the molecular puzzle together. It reveals correlations between protons and carbons that are separated by two or three bonds. This allows us to connect the different spin systems and confirm the placement of quaternary carbons and substituents.[8][13]

Key Expected HMBC Correlations for 2-Methyl-4'-tert-butylbiphenyl:

-

Methyl Group Placement: The protons of the methyl group (~2.25 ppm) should show correlations to C-1, C-2, and C-3 of their own ring, confirming their position at C-2.

-

Tert-butyl Group Placement: The protons of the tert-butyl group (~1.35 ppm) should show correlations to C-3'/5' and the quaternary carbon C-4', confirming their position.

-

Biphenyl Linkage: The most critical correlation is across the C1-C1' bond. A correlation from H-6 to C-1' and/or from H-2'/6' to C-1 provides unequivocal proof of the biphenyl connectivity.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

The Gold Standard: Single-Crystal X-ray Crystallography

For absolute proof of structure, particularly the conformation in the solid state, single-crystal X-ray crystallography is unparalleled.[14][15]

Causality: This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it. It provides definitive information on bond lengths, bond angles, and the torsional angle between the two phenyl rings.

Experimental Protocol: Crystal Growth

-

Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Use a slow evaporation or solvent diffusion technique. For vapor diffusion, place the vial containing the solution inside a larger sealed jar containing a less polar anti-solvent (e.g., hexanes).[15]

-

Allow the anti-solvent to slowly diffuse into the solution over several days at a constant temperature.

-

Harvest a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm) for analysis.[15]

The resulting crystal structure would provide the ultimate validation of the connectivity established by NMR and other spectroscopic methods.

Conclusion

The structure elucidation of 2-Methyl-4'-tert-butylbiphenyl is a systematic process that relies on the logical integration of multiple analytical techniques. Mass spectrometry provides the initial confirmation of molecular formula, while IR spectroscopy verifies the key functional moieties. The core of the elucidation lies in the comprehensive application of 1D and 2D NMR spectroscopy, which together map out the complete proton and carbon framework and establish the precise connectivity of the substituents and the two aromatic rings. Each technique provides a piece of the puzzle, and their collective agreement constitutes a robust, self-validating proof of structure. For absolute confirmation, single-crystal X-ray crystallography serves as the final arbiter. This multi-faceted approach ensures the highest level of scientific integrity and is a foundational workflow in modern chemical research and development.

References

- BenchChem. (2025). A Technical Guide to the Spectroscopic Characterization of Substituted Biphenyl-6,6'-dimethanols. BenchChem.

- BenchChem. (2025). A Spectroscopic Showdown: Differentiating Methoxy-Substituted Biphenyl Isomers. BenchChem.

- MISHRA, L. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.

- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.

- Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.

- Tahara, T., et al. (2015). Structural Study of Various Substituted Biphenyls and Their Radical Anions Based on Time-Resolved Resonance Raman Spectroscopy Combined with Pulse Radiolysis. The Journal of Physical Chemistry A.

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate.

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anachem.

- BenchChem. (2025). Application Notes and Protocols: The Role of the 4-tert-Butylbiphenyl Scaffold in Suzuki Coupling Reactions. BenchChem.

- Journal of Materials Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry.

- Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org.

- PubChem. (n.d.). 2-tert-Butyl-4-methylphenol. National Institutes of Health.

- University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Enlighten: Theses.

- ResearchGate. (n.d.). The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. ResearchGate.

- PubChem. (n.d.). 4-tert-Butylbiphenyl. National Institutes of Health.

- Chegg. (2021). Solved 4 4,4'-DI-TERT-BUTYL BIPHENYL 'H NMR 399.65 MHz 0.036. Chegg.com.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- ChemicalBook. (n.d.). 4-TERT-BUTYLBIPHENYL(1625-92-9) MS spectrum. ChemicalBook.

- NIST. (n.d.). 4,4'-di-tert-Butylbiphenyl. NIST WebBook.

- Al-Majidi, S. M. I., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. MDPI.

- Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University.

- DergiPark. (2018). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2. DergiPark.

- ResearchGate. (n.d.). X‐ray diffraction patterns of tert‐butyl.... ResearchGate.

- NIST. (n.d.). Benzene, tert-butyl-. NIST WebBook.

- ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... ResearchGate.

- Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, tert-butyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. anuchem.weebly.com [anuchem.weebly.com]

- 9. chegg.com [chegg.com]

- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

A Technical Guide to 2-Methyl-4'-tert-butylbiphenyl: Synthesis, Characterization, and Analysis

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4'-tert-butylbiphenyl, a substituted aromatic hydrocarbon with applications in materials science and as a synthetic intermediate. The document details the precise International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound, outlines a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, presents its key physicochemical properties, and provides a thorough analysis of its spectroscopic signature. This guide is intended for researchers, chemists, and drug development professionals requiring in-depth technical information on this specific biphenyl derivative.

IUPAC Nomenclature and Structural Analysis

The systematic naming of organic compounds is governed by IUPAC rules to ensure that every distinct structure has a unique and unambiguous name.[1][2] For biphenyl systems, the nomenclature rules are well-defined.[3][4]

Structure and Numbering: The parent structure is biphenyl, which consists of two benzene rings connected by a single bond.[5] The numbering begins at the carbon atoms forming the bond between the rings, designated as 1 and 1'.[3][4] One ring is numbered 1 through 6, and the other is numbered 1' through 6'. The numbering direction is chosen to assign the lowest possible locants (numbers) to the substituents.[2][3]

Compound Analysis: For the topic compound, the substituents are:

-

A methyl group (–CH₃)

-

A tert-butyl group (–C(CH₃)₃)

Following the lowest locant rule, the methyl group is at position 2 and the tert-butyl group is at position 4'. This leads to the unambiguous and preferred IUPAC name (PIN): 2-Methyl-4'-tert-butylbiphenyl .[1][6]

Key Identifiers:

-

Molecular Formula: C₁₇H₂₀

-

Molecular Weight: 224.34 g/mol

-

CAS Number: While a specific CAS number for this exact isomer is not readily found in public databases, related structures like 4,4'-di-tert-butylbiphenyl (CAS 1625-91-8) and 4-tert-butylbiphenyl (CAS 1625-92-9) are well-documented.[7][8][9][10][11]

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the two phenyl rings in asymmetrically substituted biphenyls is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a premier choice due to its versatility, functional group tolerance, and the low toxicity of its boron-based reagents.[12][13]

Principle of the Reaction

The Suzuki coupling mechanism involves a catalytic cycle with a palladium(0) complex.[14][12] The core steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (e.g., an aryl bromide), forming a Pd(II) intermediate.[15]

-

Transmetalation: In the presence of a base, the organic group from the organoboron species (e.g., a phenylboronic acid) is transferred to the Pd(II) complex, displacing the halide.[14][13][15] The base is crucial for activating the boronic acid.[13]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[14][15]

Retrosynthetic Analysis & Strategy

To synthesize 2-Methyl-4'-tert-butylbiphenyl, two primary disconnection routes are viable:

-

Route A: Coupling of (4-tert-butylphenyl)boronic acid with 2-bromotoluene.

-

Route B: Coupling of (2-methylphenyl)boronic acid with 1-bromo-4-tert-butylbenzene.

Both routes are chemically sound. Route A is detailed below as a representative protocol due to the commercial availability and stability of the starting materials.

Detailed Experimental Protocol (Route A)

Objective: To synthesize 2-Methyl-4'-tert-butylbiphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

(4-tert-butylphenyl)boronic acid (1.0 eq)

-

2-Bromotoluene (1.05 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Toluene (solvent)

-

Water (co-solvent)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reactor Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add (4-tert-butylphenyl)boronic acid (e.g., 1.78 g, 10 mmol).

-

Reagent Addition: Add 2-bromotoluene (1.80 g, 10.5 mmol), potassium carbonate (3.45 g, 25 mmol), and the palladium catalyst, Pd(PPh₃)₄ (0.23 g, 0.2 mmol).

-

Solvent Addition: Add toluene (30 mL) and water (15 mL) to the flask. The biphasic mixture facilitates the dissolution of both the organic reagents and the inorganic base.

-

Inerting: Purge the flask with argon or nitrogen for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether.

-

Extraction: Wash the organic layer sequentially with 30 mL of water and 30 mL of brine (saturated NaCl solution). This removes the inorganic base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using hexane as the eluent, to isolate the pure 2-Methyl-4'-tert-butylbiphenyl.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura Synthesis Workflow.

Physicochemical Properties

The physical properties of 2-Methyl-4'-tert-butylbiphenyl are predicted based on its structure and data from analogous compounds.

| Property | Value (Estimated) | Source/Analogy |

| Molecular Formula | C₁₇H₂₀ | - |

| Molecular Weight | 224.34 g/mol | - |

| Appearance | Colorless oil or low-melting solid | Analogy with other biphenyls |

| Boiling Point | ~320-340 °C at 760 mmHg | Analogy with 4,4'-di-tert-butylbiphenyl[7][11] |

| Melting Point | < 25 °C | Steric hindrance from 2-methyl group reduces packing efficiency |

| Solubility | Soluble in nonpolar organic solvents (hexane, toluene, ether); Insoluble in water | General property of hydrocarbons |

| LogP | > 5.0 | High lipophilicity from alkyl groups |

Spectroscopic and Analytical Characterization

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. The following are predicted chemical shifts (in CDCl₃) and key spectral features.

¹H NMR Spectroscopy (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.45 | d, J=8.4 Hz | 2H | H-2', H-6' | Aromatic protons ortho to the C-C biphenyl bond on the tert-butyl ring. |

| ~7.38 | d, J=8.4 Hz | 2H | H-3', H-5' | Aromatic protons meta to the C-C biphenyl bond on the tert-butyl ring. |

| ~7.25 - 7.15 | m | 4H | H-3, H-4, H-5, H-6 | Protons on the methyl-substituted ring. |

| ~2.10 | s | 3H | -CH₃ | Methyl group protons at the 2-position. |

| ~1.35 | s | 9H | -C(CH₃)₃ | Protons of the tert-butyl group. |

¹³C NMR Spectroscopy (75.5 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150.5 | C-4' | Aromatic carbon attached to the tert-butyl group. |

| ~141.6 | C-1 | Quaternary carbon on the methyl ring at the biphenyl junction. |

| ~138.5 | C-1' | Quaternary carbon on the tert-butyl ring at the biphenyl junction. |

| ~135.8 | C-2 | Quaternary carbon attached to the methyl group. |

| ~130.2 | C-6 | Aromatic CH. |

| ~129.0 | C-4 | Aromatic CH. |

| ~127.0 | C-5 | Aromatic CH. |

| ~126.5 | C-2', C-6' | Aromatic CH carbons ortho to the biphenyl junction. |

| ~125.5 | C-3', C-5' | Aromatic CH carbons meta to the biphenyl junction. |

| ~124.8 | C-3 | Aromatic CH. |

| ~34.5 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~31.4 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

| ~20.5 | -CH₃ | Methyl carbon at the 2-position. |

Note: NMR shifts for residual solvents like chloroform (CDCl₃) appear at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR.[16]

Mass Spectrometry (EI)

-

Molecular Ion (M⁺): m/z = 224

-

Key Fragments:

-

m/z = 209 ([M-CH₃]⁺), loss of a methyl radical.

-

m/z = 167 ([M-C₄H₉]⁺), loss of a tert-butyl radical.

-

m/z = 152 (Biphenyl radical cation fragment).

-

Applications and Research Context

Substituted biphenyls are a critical structural motif in a vast range of applications.[5] Their rigid yet conformationally flexible backbone makes them ideal scaffolds in:

-

Medicinal Chemistry: Many biphenyl derivatives are used in drug design, exhibiting activities such as anti-inflammatory, anti-hypertensive, and anti-diabetic properties.[5] They can serve as core structures for developing receptor agonists or antagonists.[17]

-

Materials Science: The biphenyl core is fundamental to the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers.[5]

-

Synthetic Intermediates: Asymmetrically substituted biphenyls like 2-Methyl-4'-tert-butylbiphenyl are valuable building blocks for constructing more complex, multi-cyclic organic molecules.[18] Their functional groups can be further elaborated to introduce new chemical properties.

Conclusion

2-Methyl-4'-tert-butylbiphenyl is a well-defined organic compound whose structure is unambiguously assigned by IUPAC nomenclature. Its synthesis is reliably achieved through modern cross-coupling techniques like the Suzuki-Miyaura reaction, which offers high yields and operational simplicity. The characterization data presented in this guide provides a clear spectroscopic fingerprint for identity and purity confirmation. As a member of the versatile biphenyl class of compounds, it holds potential as a key intermediate for the development of novel pharmaceuticals and advanced materials.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.). Retrieved March 7, 2026, from [Link]

-

Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]

- Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Naming of Biphenyls: IUPAC Nomenclature Explained with examples. (2021, July 7). YouTube. Retrieved March 7, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 7, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved March 7, 2026, from [Link]

-

Novel Substituted 1,1′-Biphenyl Compounds as Glucagon Receptor Agonists for Treating Type 2 Diabetes Mellitus and Obesity. (2025, November 24). ACS Medicinal Chemistry Letters. Retrieved March 7, 2026, from [Link]

-

Ali, H. A., Ismail, M. A., Fouda, A. E. A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18343-18374. [Link]

-

IUPAC NOMENCLATURE OF BIPHENYLS. (2020, November 5). YouTube. Retrieved March 7, 2026, from [Link]

-

IUPAC Rules. (n.d.). Retrieved March 7, 2026, from [Link]

-

Properties and Applications of Novel Synthetic Substituted biphenyl Sulfonamides. (n.d.). Retrieved March 7, 2026, from [Link]

-

4,4'-DI-TERT-BUTYLBIPHENYL (CAS 1625-91-8). (n.d.). LookChem. Retrieved March 7, 2026, from [Link]

- Substituted biphenyl compound and pharmaceutical composition thereof. (2017). Google Patents.

-

Supporting Information. (n.d.). Wiley-VCH. Retrieved March 7, 2026, from [Link]

-

What is the preferred IUPAC name of 4-propionyl biphenyl? (2015, November 16). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

-

Journal of Materials Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

-

Biological deeds of Biphenyl derivatives - A short Review. (2019). IJSDR. Retrieved March 7, 2026, from [Link]

-

4-tert-Butylbiphenyl. (n.d.). PubChem. National Institutes of Health. Retrieved March 7, 2026, from [Link]

-

2-tert-Butyl-4-methylphenol. (n.d.). PubChem. National Institutes of Health. Retrieved March 7, 2026, from [Link]

-

4-Tert-butylbiphenyl. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved March 7, 2026, from [Link]

- Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity. (n.d.). Google Patents.

-

Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. (2020). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

-

Solved 4 4,4'-DI-TERT-BUTYL BIPHENYL 'H NMR 399.65 MHz 0.036. (2021, March 21). Chegg.com. Retrieved March 7, 2026, from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved March 7, 2026, from [Link]

- Process for producing tert-butyl 4′-methyl-2-biphenylcarboxlate. (n.d.). Google Patents.

Sources

- 1. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. lookchem.com [lookchem.com]

- 8. 4-tert-Butylbiphenyl | C16H18 | CID 137120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4,4'-DI-TERT-BUTYLBIPHENYL | 1625-91-8 [chemicalbook.com]

- 10. 4-Tert-butylbiphenyl [webbook.nist.gov]

- 11. 4,4′-ジ-tert-ブチルビフェニル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. utsouthwestern.edu [utsouthwestern.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. US6369266B1 - Process for producing tert-butyl 4â²-methyl-2-biphenylcarboxlate - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methyl-4'-tert-butylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 2-Methyl-4'-tert-butylbiphenyl, a substituted aromatic hydrocarbon. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related compounds and established principles of organic chemistry to offer a comprehensive profile covering its physicochemical properties, proposed synthesis, and analytical characterization.

Core Molecular Attributes

2-Methyl-4'-tert-butylbiphenyl is a biphenyl derivative featuring a methyl group at the 2-position of one phenyl ring and a tert-butyl group at the 4'-position of the other. This substitution pattern influences its steric and electronic properties, making it a subject of interest in synthetic and medicinal chemistry.

Chemical Structure and Formula

The structural arrangement of 2-Methyl-4'-tert-butylbiphenyl is foundational to its chemical behavior. The presence of the ortho-methyl group induces a dihedral angle between the two phenyl rings, impacting its conformational flexibility.

-

Chemical Formula: C₁₇H₂₀

-

Molecular Weight: 224.34 g/mol

-

** IUPAC Name:** 2-Methyl-4'-(2-methyl-2-propanyl)-1,1'-biphenyl

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 224.34 g/mol | Calculated |

| Chemical Formula | C₁₇H₂₀ | Derived from Structure |

| CAS Number | Not Found | - |

| Appearance | Expected to be a colorless oil or a white to off-white solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., toluene, dichloromethane, ethyl acetate) and insoluble in water | Inferred from related compounds |

Synthesis and Manufacturing

The synthesis of unsymmetrical biphenyls like 2-Methyl-4'-tert-butylbiphenyl is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly robust method for this purpose, offering high yields and functional group tolerance.[1]

Proposed Synthesis via Suzuki-Miyaura Coupling

A viable synthetic route involves the reaction of a (2-methylphenyl)boronic acid with a 1-halo-4-tert-butylbenzene (where halo is typically bromo or iodo) in the presence of a palladium catalyst and a base.[2][3]

Reaction Scheme:

Caption: Proposed synthesis of 2-Methyl-4'-tert-butylbiphenyl via Suzuki-Miyaura coupling.

Experimental Protocol: A General Procedure

-

Reaction Setup: To a round-bottom flask, add (2-methylphenyl)boronic acid (1.2 equivalents), 1-bromo-4-tert-butylbenzene (1.0 equivalent), and a suitable base such as potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

-

Solvent and Catalyst Addition: A degassed solvent mixture (e.g., toluene and water) is added, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).

-

Reaction: The mixture is heated to a temperature of 80-100 °C and stirred until the reaction is complete, as monitored by thin-layer chromatography or gas chromatography.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 2-Methyl-4'-tert-butylbiphenyl.

Analytical Characterization

The structural elucidation and purity assessment of 2-Methyl-4'-tert-butylbiphenyl would rely on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (7.0-7.6 ppm): A complex multiplet pattern is anticipated for the seven aromatic protons on the two phenyl rings. The protons on the 2-methylphenyl ring will show a different splitting pattern compared to those on the 4-tert-butylphenyl ring.

-

Methyl Protons (~2.3 ppm): A singlet corresponding to the three protons of the methyl group at the 2-position.[4]

-

tert-Butyl Protons (~1.3 ppm): A singlet representing the nine equivalent protons of the tert-butyl group.[5]

Predicted ¹³C NMR Spectrum:

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

-

Aromatic Carbons (120-145 ppm): Signals for the twelve aromatic carbons of the biphenyl core. The carbons attached to the substituents and the bridgehead carbons will have distinct chemical shifts.

-

tert-Butyl Carbons: A quaternary carbon signal around 34 ppm and a methyl carbon signal around 31 ppm.[5]

-

Methyl Carbon: A signal for the methyl group carbon around 20 ppm.[4]

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of biphenyl isomers.[6]

Expected Fragmentation Pattern (Electron Ionization):

Under electron ionization (EI), 2-Methyl-4'-tert-butylbiphenyl is expected to produce a distinct fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 224.

-

[M-15]⁺: Loss of a methyl radical from the tert-butyl group, resulting in a prominent peak at m/z = 209.

-

[M-57]⁺: Loss of the entire tert-butyl group, leading to a peak at m/z = 167.

-

Other Fragments: Further fragmentation of the biphenyl core would lead to smaller ions characteristic of substituted biphenyls.[7][8][9]

Analytical Workflow:

Caption: General workflow for the synthesis and analytical characterization of 2-Methyl-4'-tert-butylbiphenyl.

Applications and Research Interest

Substituted biphenyls are a critical structural motif in various fields:

-

Drug Discovery: The biphenyl scaffold is present in numerous pharmacologically active compounds. The specific substitution pattern of 2-Methyl-4'-tert-butylbiphenyl could be explored for its potential biological activity.[10]

-

Materials Science: Biphenyl derivatives are utilized in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The unique steric and electronic properties of this isomer could be of interest for tuning material properties.

-

Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.[11]

Safety and Handling

Specific safety data for 2-Methyl-4'-tert-butylbiphenyl is not available. However, based on related aromatic hydrocarbons, it should be handled with appropriate laboratory safety precautions. It is advisable to treat it as a potential irritant and to avoid inhalation, ingestion, and skin contact. Standard personal protective equipment (gloves, safety glasses, and a lab coat) should be worn when handling this compound.

References

-

PubChem. 4-tert-Butylbiphenyl. [Link]

-

Grainger, J., et al. Isomeric characterization of polychlorinated biphenyls using gas chromatography–Fourier transform infrared/gas chromatography–mass spectrometry. Analyst, 1993. [Link]

-

PubChem. 1,1-Diphenylpentane. [Link]

-

NIST. Biphenyl. [Link]

-

NIST. 1,1'-Biphenyl, 2-methyl-. [Link]

-

Miyaura, N. and Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995. [Link]

-

Goodson, F. E., Wallow, T. I., and Novak, B. M. ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 1998. [Link]

-

PubChem. 2-Methylbiphenyl. [Link]

-

Kotha, S., Lahiri, K., and Kashinath, D. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Tetrahedron, 2002. [Link]

-

NIST. Biphenylene. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Methylbiphenyl | C13H12 | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-tert-Butylbiphenyl | C16H18 | CID 137120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isomeric characterization of polychlorinated biphenyls using gas chromatography–Fourier transform infrared/gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Biphenyl(92-52-4) MS spectrum [chemicalbook.com]

- 8. Biphenyl [webbook.nist.gov]

- 9. Biphenylene [webbook.nist.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. chemimpex.com [chemimpex.com]

The Architecture of Reactivity: A Technical Guide to Sterically Hindered Biaryl Phosphine Ligands

Executive Summary

The advent of dialkylbiaryl phosphines—universally known as Buchwald ligands—fundamentally re-engineered the landscape of transition-metal-catalyzed cross-coupling. Prior to their development, the coupling of unactivated aryl chlorides or sterically encumbered substrates was plagued by sluggish kinetics, catalyst deactivation, and the requirement for harsh reaction conditions.

By rationally designing ligands that simultaneously possess extreme steric bulk and high electron density, researchers unlocked the ability to stabilize highly reactive, monoligated L1Pd(0) species. This whitepaper deconstructs the structural causality, mechanistic pathways, and self-validating experimental protocols associated with sterically hindered biaryl phosphine ligands, providing a comprehensive framework for drug development professionals and synthetic chemists[1].

Mechanistic Foundations: The Causality of Ligand Design

The efficacy of Buchwald ligands is not serendipitous; it is the result of precise structural tuning designed to overcome the kinetic bottlenecks of the cross-coupling catalytic cycle (Oxidative Addition, Transmetalation/Substrate Binding, and Reductive Elimination)[2].

The Push-Pull of Sterics and Electronics

A successful cross-coupling catalyst must perform two contradictory tasks:

-

Oxidative Addition: Requires an electron-rich metal center to insert into strong C−Cl or C−O bonds.

-

Reductive Elimination: Requires an electron-deficient, sterically crowded metal center to force the two coupled fragments together and expel the product.

Buchwald ligands solve this paradox through their bipartite structure:

-

The Dialkylphosphine Moiety (Electronics): Groups such as dicyclohexylphosphine ( −PCy2 ) or di-tert-butylphosphine ( −P(tBu)2 ) are strongly σ -donating. This high electron density enriches the palladium center, drastically accelerating the oxidative addition of recalcitrant aryl chlorides[1].

-

The Biaryl Backbone (Sterics): The massive steric profile of the ortho-biaryl system—quantified by its Percent Buried Volume ( %Vbur )—forces the catalyst into a monoligated L1Pd(0) resting state. Traditional ligands like PPh3 form unreactive L2Pd(0) or L3Pd(0) complexes. The extreme bulk of Buchwald ligands physically precludes the binding of a second ligand, ensuring the metal remains coordinatively unsaturated and hyper-reactive[3]. Furthermore, the steric pressure exerted by the lower arene ring during the catalytic cycle accelerates reductive elimination by mechanically squeezing the substrate fragments together[2].

Hemilability and Catalyst Longevity

A critical, often-overlooked feature of these ligands is the hemilabile π -interaction between the lower arene ring and the palladium center. When the L1Pd(0) species is generated, it is highly unstable. The lower ring of the biaryl ligand transiently coordinates to the empty orbital of the palladium atom, stabilizing the Pd(0) state without permanently occupying a coordination site[4]. This prevents catalyst aggregation (precipitation of palladium black) while maintaining rapid turnover rates[5].

Fig 1. Causality matrix linking structural features of Buchwald ligands to catalytic performance.

Quantitative Data: Profiling Key Ligands

The evolution of these ligands has led to highly specialized variants. The table below summarizes the structural parameters and optimal applications for the most critical Buchwald ligands[1],[5].

| Ligand | Phosphine Group | Lower Ring Substitution | %Vbur (approx.) | Primary Synthetic Application |

| JohnPhos | −P(tBu)2 | Unsubstituted | 28.5% | Coupling of extremely bulky anilines. |

| SPhos | −PCy2 | 2,6-dimethoxy | 30.1% | Suzuki-Miyaura coupling of aryl chlorides. |

| XPhos | −PCy2 | 2,4,6-triisopropyl | 31.2% | General C-N and C-O cross-couplings. |

| RuPhos | −PCy2 | 2,6-diisopropoxy | 31.5% | Secondary amine couplings; Negishi couplings. |

| BrettPhos | −PCy2 | 2,4,6-tri-iPr, 3,6-dimethoxy | 32.0% | Primary amine couplings (prevents bis-arylation). |

The Catalytic Cycle & Speciation Control

To trust a catalytic protocol, one must understand the exact flow of intermediates. The diagram below maps the Pd -catalyzed cross-coupling cycle, emphasizing where the unique properties of dialkylbiaryl phosphines intervene.

Fig 2. Catalytic cycle of Pd-catalyzed cross-coupling enabled by monoligated L1Pd(0) species.

The Precatalyst Imperative

A critical failure point in early cross-coupling methodologies was the generation of the active Pd(0) species. Using Pd(OAc)2 requires the ligand or substrate to act as a reducing agent, leading to the formation of inactive phosphine oxides. Using Pd2(dba)3 introduces dibenzylideneacetone (dba), which can competitively bind to the metal and inhibit the reaction[6].

To create a self-validating system , modern protocols mandate the use of Buchwald Palladacycle Precatalysts (Generations 1 through 4). For instance, a G3 precatalyst contains the ligand, palladium, and a mesylate-bound aminobiphenyl moiety. Upon exposure to a mild base, it rapidly undergoes reductive elimination to yield precisely one equivalent of the active L1Pd(0) species and an inert carbazole byproduct, ensuring absolute control over speciation[1].

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

The following protocol details the coupling of an unactivated aryl chloride with a primary amine using a BrettPhos Pd G3 precatalyst. The methodology is designed with internal causal logic to ensure reproducibility and high fidelity.

Materials Required:

-

Aryl Halide: 4-Chlorotoluene (1.0 mmol)

-

Amine: Morpholine (1.2 mmol)

-

Precatalyst: BrettPhos Pd G3 (0.01 mmol, 1 mol%)

-

Base: Sodium tert-butoxide ( NaOtBu ) (1.4 mmol)

-

Solvent: Anhydrous THF (Degassed)

Step-by-Step Methodology:

-

Atmospheric Control (Causality: Preventing Phosphine Oxidation): Transfer the BrettPhos Pd G3 precatalyst and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Logic: Dialkylphosphines are highly susceptible to oxidation; rigorous exclusion of O2 is non-negotiable.

-

Solvent & Substrate Introduction: Add 4-chlorotoluene and morpholine via a gas-tight syringe. Add 5.0 mL of anhydrous, degassed THF.

-

Precatalyst Activation (Validation Step): Stir the mixture at room temperature for 5 minutes. Self-Validation: The solution will transition from a pale yellow/orange to a deep red/brown color. This visual cue confirms the base-mediated deprotonation of the precatalyst and the subsequent reductive elimination to form the active L1Pd(0) species. If the solution remains pale or turns black (Pd nanoparticle precipitation), the solvent was wet or oxygenated[6].

-

Catalytic Turnover: Heat the reaction mixture to 65°C using a pre-equilibrated oil bath or heating block. Monitor via TLC or LC-MS. Due to the extreme efficiency of the BrettPhos ligand, full conversion is typically achieved within 1 to 2 hours.

-

Quenching and Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure.

References

-

Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011, 2, 27-50. URL:[Link]

-

Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41, 1461-1473. URL:[Link]

-

Newman-Stonebraker, S. H. et al. "Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings." Journal of the American Chemical Society, 2022, 144, 19635–19648. URL:[Link]

-

Struwe, J. et al. "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." Organic Chemistry Frontiers, 2025. URL:[Link]

Sources

- 1. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Biphenyls via Suzuki-Miyaura Coupling

Introduction: The Significance of the Biphenyl Scaffold and the Role of 2-Methyl-4'-tert-butylbiphenyl Derivatives

The biphenyl moiety is a privileged structural motif in medicinal chemistry, materials science, and catalysis. Its rigid, tunable, and modular nature makes it a cornerstone for the design of functional molecules. While 2-Methyl-4'-tert-butylbiphenyl itself is not a direct participant in catalytic cycles for C-C bond formation, its core structure is representative of a vast class of molecules whose synthesis is of paramount importance. Furthermore, the biphenyl scaffold is integral to the design of highly efficient phosphine ligands, such as the Buchwald-type ligands, which have revolutionized palladium-catalyzed cross-coupling reactions.

These application notes will provide a comprehensive guide for the synthesis of a representative substituted biphenyl, 4-methyl-4'-tert-butylbiphenyl, via the Suzuki-Miyaura cross-coupling reaction. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific principles and practical insights for successful execution.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura coupling is one of the most robust and widely used methods for constructing C(sp²)—C(sp²) bonds, particularly for the synthesis of biaryl compounds.[1][2] The reaction involves the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][3]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle that efficiently generates the desired C-C bond while regenerating the active palladium(0) catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

-

Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming a palladium(II) species.[2][3] This step is often the rate-determining step of the reaction.[2]

-

Transmetalation: In the presence of a base, the organoboron reagent undergoes transmetalation with the palladium(II) complex. The base activates the boronic acid, facilitating the transfer of the organic group from boron to palladium.

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new C-C bond of the biphenyl product and regenerates the catalytically active palladium(0) species, allowing the cycle to continue.[2][3]

Experimental Protocol: Synthesis of 4-Methyl-4'-tert-butylbiphenyl

This protocol details the synthesis of 4-methyl-4'-tert-butylbiphenyl via the Suzuki-Miyaura coupling of 4-bromotoluene and 4-tert-butylphenylboronic acid.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 4-Bromotoluene | 171.04 | 171 mg | 1.0 |

| 4-tert-Butylphenylboronic acid | 178.05 | 214 mg | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 35 mg | 0.03 (3 mol%) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 |

| Toluene | - | 5 mL | - |

| Ethanol | - | 2 mL | - |

| Deionized Water | - | 2 mL | - |

| Ethyl Acetate (for workup) | - | ~50 mL | - |

| Brine (for workup) | - | ~20 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |

| Silica Gel (for column chromatography) | - | - | - |

| Hexane/Ethyl Acetate (for column chromatography) | - | - | - |

Equipment

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromotoluene (171 mg, 1.0 mmol), 4-tert-butylphenylboronic acid (214 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Inert Atmosphere: Securely attach the flask to an inert gas manifold. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. An inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Under a positive pressure of inert gas, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) to the flask via syringe. The solvent mixture is designed to dissolve both the organic and inorganic reagents.

-

Catalyst Addition: Briefly remove the condenser and add the tetrakis(triphenylphosphine)palladium(0) catalyst (35 mg, 0.03 mmol) to the reaction mixture. Immediately reattach the condenser and ensure a continuous positive pressure of inert gas.

-

Reaction: Heat the mixture to 80 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The reaction is generally complete within 12 hours.

-

Workup: Once the reaction is complete (as indicated by TLC analysis showing the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and deionized water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (15 mL each).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL) to remove any residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-methyl-4'-tert-butylbiphenyl.

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagents:

-

Palladium Catalyst: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

-

Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.[5]

-

Potassium Carbonate: Can cause skin and eye irritation.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting and Key Considerations

-

Low or No Conversion:

-

Catalyst Deactivation: Ensure a strictly inert atmosphere was maintained throughout the reaction setup and duration. The presence of oxygen can deactivate the Pd(0) catalyst.

-

Reagent Quality: Use high-purity reagents and anhydrous solvents. The presence of water can affect the efficiency of the reaction.

-

Base: The choice and quality of the base are critical. Ensure the potassium carbonate is finely powdered and dry.

-

-

Side Reactions:

-

Homocoupling: The formation of homocoupled products (e.g., 4,4'-dimethylbiphenyl or 4,4'-di-tert-butylbiphenyl) can occur, especially at higher catalyst loadings or if the reaction is run for an extended period.

-

Protodeborylation: The boronic acid can be sensitive to protodeborylation (cleavage of the C-B bond by a proton source). Using a slight excess of the boronic acid can help to mitigate this.

-

The Role of Biphenyl-Based Ligands in Modern Cross-Coupling

While this protocol utilizes a standard palladium catalyst, it is important to recognize the significant advancements in ligand design that have broadened the scope and efficiency of Suzuki-Miyaura and other cross-coupling reactions. The biphenyl scaffold, as seen in 2-methyl-4'-tert-butylbiphenyl, is a key structural element in many highly effective phosphine ligands, often referred to as Buchwald-type ligands.[6]

These ligands are characterized by a bulky and electron-rich phosphine group attached to a biphenyl backbone. This structural feature is crucial for:

-

Stabilizing the Palladium Center: The ligand coordinates to the palladium atom, preventing its aggregation into inactive palladium black.

-

Promoting Key Catalytic Steps: The steric bulk and electron-donating properties of these ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to faster reaction rates and higher yields, even with challenging substrates.[6]

Examples of such ligands include SPhos, XPhos, and RuPhos. The use of these advanced ligands often allows for lower catalyst loadings, milder reaction conditions, and the coupling of less reactive aryl chlorides.[7]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of substituted biphenyls, a class of compounds with broad applications. This application note provides a detailed and reliable protocol for the synthesis of 4-methyl-4'-tert-butylbiphenyl, a representative example. By understanding the underlying mechanism, adhering to the experimental procedure, and considering the critical role of ligand design, researchers can effectively utilize this powerful reaction to access a wide range of valuable biphenyl derivatives for their research and development endeavors.

References

-

University of the Witwatersrand. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Korean Chemical Society. An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Available at: [Link]

-

ResearchGate. Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions | Request PDF. Available at: [Link]

-

ResearchGate. Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics | Request PDF. Available at: [Link]

- Google Patents. Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity.

-

University of Science and Technology of China. Development of C-C Bond Formation by Addition of Carbonyl Compounds to Unsaturated Carbon Bonds. Available at: [Link]

-

National Institutes of Health. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC. Available at: [Link]

-

Indian Academy of Sciences. Synthesis and characterization of di- and triorganotin(IV) complexes of 2-tert-butyl-4-methyl phenol. Available at: [Link]

- Google Patents. Process for producing tert-butyl 4′-methyl-2-biphenylcarboxlate.

-

University of Illinois. Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones C&S: Chapt. 1, 2. Available at: [Link]

-

National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]

-

ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Available at: [Link]

-

Organic Chemistry Portal. Best Synthetic Methods: C-C Bond Formation. Available at: [Link]

-

Cambridge University Press. Formation of carbon–carbon single bonds - Assets. Available at: [Link]

-

Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Available at: [Link]

-

Indian Institute of Technology Bombay. C-C bond formation. Available at: [Link]

-

Taylor & Francis. Cross-coupling reactions – Knowledge and References. Available at: [Link]

Sources

2-Methyl-4'-tert-butylbiphenyl for synthesizing complex organic molecules

Application Note: 2-Methyl-4'-tert-butylbiphenyl as a Benchmark Intermediate for Advanced Cross-Coupling Methodologies and Complex Organic Synthesis

Introduction & Strategic Significance

In the realm of advanced organic synthesis and drug development, the construction of sterically hindered biaryl architectures is a persistent challenge. 2-Methyl-4'-tert-butylbiphenyl serves a critical dual purpose in modern chemistry. First, it acts as a rigorous benchmark substrate for validating the efficacy of novel transition-metal catalytic systems in Suzuki-Miyaura cross-couplings[1]. The steric clash between the ortho-methyl group and the bulky para-tert-butyl group severely tests a catalyst's ability to undergo transmetalation and reductive elimination[2].